molecular formula C8H9F2N3 B1425063 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine CAS No. 1045335-19-0

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Cat. No. B1425063
M. Wt: 185.17 g/mol
InChI Key: UOUBLCIJOQGMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine is a chemical compound with the CAS Number: 1045335-19-0 . It has a molecular weight of 185.18 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC Name of the compound is 6-(3,3-difluoro-1-azetidinyl)-3-pyridinylamine . The InChI Code is 1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form .

Scientific Research Applications

Environmental Remediation

One significant application of compounds similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, specifically amine-functionalized sorbents, is in environmental remediation. These compounds have been identified as effective in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The efficacy of amine-containing sorbents in PFAS removal is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This highlights the potential of similar amine-functionalized compounds in addressing environmental contamination issues and improving water treatment technologies (Ateia et al., 2019).

Pharmaceutical Research

In pharmaceutical research, compounds with structural elements similar to 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine, such as pyrimidines and other heterocyclic amines, have been extensively studied for their therapeutic potentials. These compounds are pivotal in the synthesis of central nervous system (CNS) acting drugs. The diverse functionality of heterocycles, including nitrogen-containing structures like pyridine, provides a basis for developing compounds with CNS activity, ranging from antidepressants to anticonvulsants. This indicates a broad spectrum of potential pharmaceutical applications for compounds with similar structures (Saganuwan, 2017).

Chemical Synthesis and Catalysis

The structural features of 6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine are conducive to chemical synthesis and catalysis applications. Such structures are integral in the development of novel catalysts and synthetic methods, enhancing the efficiency and selectivity of chemical reactions. This includes the synthesis of various N-heterocycles, which are critical components in many natural products and therapeutically relevant compounds. The ability to manipulate these structures for specific reactions underscores their importance in advancing synthetic chemistry and material science (Philip et al., 2020).

Environmental Science

Further, the role of similar compounds in understanding the environmental fate and degradation of polyfluoroalkyl chemicals is noteworthy. Research into the microbial degradation of these chemicals sheds light on their persistence and toxicity in the environment. The insights gained from such studies are crucial for developing strategies to mitigate the environmental impact of these persistent organic pollutants (Liu & Avendaño, 2013).

properties

IUPAC Name

6-(3,3-difluoroazetidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3/c9-8(10)4-13(5-8)7-2-1-6(11)3-12-7/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUBLCIJOQGMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,3-Difluoroazetidin-1-yl)pyridin-3-amine

Synthesis routes and methods

Procedure details

A suspension of 0.34 g (1.58 mmol) of 2-(3,3-difluoroazetidin-1-yl)-5-nitropyridine, prepared in the preceding stage, and 8 mg of Pd/C at 10% in 10 mL of ethanol is stirred vigorously at 20° C. under 5 atm of hydrogen for 4 hours. After this time, the mixture is filtered on a Celite pad, then concentrated at reduced pressure. The resultant product is purified by chromatography on a silica column, eluting with a mixture of dichloromethane and methanol. We thus obtain 0.188 g of the expected product in the form of a red powder, which is used as it is in the rest of the synthesis.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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